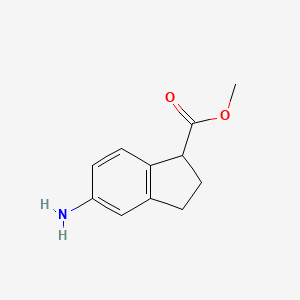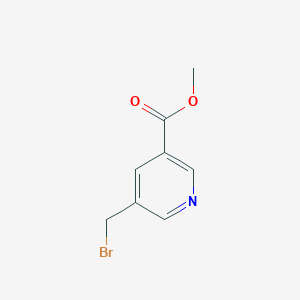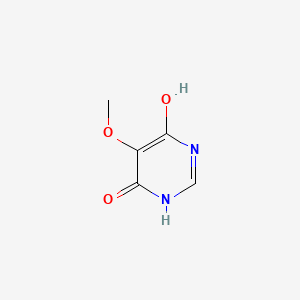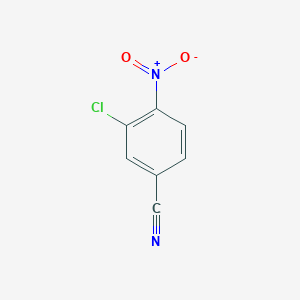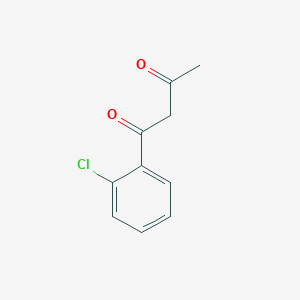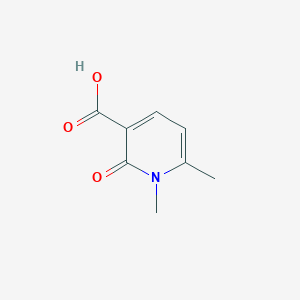
Acide 5-bromo-6-méthylpicolinique
Vue d'ensemble
Description
5-Bromo-6-methylpicolinic acid (CAS Number: 137778-20-2) is a chemical compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol . It belongs to the class of picolinic acid derivatives and exhibits interesting properties due to its bromine substitution.
Molecular Structure Analysis
The compound’s molecular structure consists of a pyridine ring with a methyl group at the 6-position and a bromine atom at the 5-position. The carboxylic acid group is attached to the pyridine ring, resulting in the following IUPAC name: 5-bromo-6-methyl-2-pyridinecarboxylic acid .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Chimie médicinale
Acide 5-bromo-6-méthylpicolinique: est mentionné en relation avec ses propriétés physico-chimiques, qui sont importantes en chimie médicinale pour la conception et la synthèse de médicaments. Sa lipophilie, sa solubilité dans l'eau et sa ressemblance avec les médicaments sont des facteurs clés en pharmacocinétique .
Recherche sur les matériaux biologiques
Ce composé est utilisé comme réactif biochimique et peut servir de matériau biologique ou de composé organique pour la recherche en sciences de la vie .
Complexes métallo-organiques
Il agit comme un ligand organique pour former des complexes métallo-organiques. Ces complexes ont diverses applications, notamment la catalyse, la science des matériaux et potentiellement la pharmacologie .
Analyse de la structure cristalline
Le dérivé méthylique de l'this compound a été rapporté dans des études de structure cristalline monocristalline. La cristallographie peut fournir des informations précieuses sur la structure moléculaire et les interactions .
Safety and Hazards
Mécanisme D'action
Target of Action
5-Bromo-6-methylpicolinic acid is a derivative of picolinic acid . It has been reported to act as an organic ligand to form metal-organic complexes . .
Mode of Action
As an organic ligand, it likely interacts with its targets through the formation of coordinate covalent bonds .
Biochemical Pathways
As a ligand in metal-organic complexes, it may potentially influence a variety of biochemical processes depending on the nature of the metal ion and the specific biological context .
Result of Action
As a component of metal-organic complexes, its effects would likely depend on the specific biological context and the nature of the metal ion .
Analyse Biochimique
Biochemical Properties
5-Bromo-6-methylpicolinic acid plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various metal ions to form stable complexes, which can be utilized in catalysis and other biochemical applications. The compound’s ability to chelate metal ions makes it valuable in studying metalloenzymes and their mechanisms. Additionally, 5-Bromo-6-methylpicolinic acid can interact with proteins and enzymes, potentially influencing their activity and stability .
Cellular Effects
The effects of 5-Bromo-6-methylpicolinic acid on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes, leading to alterations in metabolic flux and the production of metabolites. Furthermore, 5-Bromo-6-methylpicolinic acid may affect the expression of genes involved in cellular stress responses and metabolic regulation .
Molecular Mechanism
At the molecular level, 5-Bromo-6-methylpicolinic acid exerts its effects through various mechanisms. It can bind to metal ions, forming complexes that can either inhibit or activate enzymatic activity. The compound’s interaction with metal ions can lead to changes in the conformation of enzymes, thereby affecting their catalytic properties. Additionally, 5-Bromo-6-methylpicolinic acid may influence gene expression by interacting with transcription factors or other regulatory proteins .
Dosage Effects in Animal Models
The effects of 5-Bromo-6-methylpicolinic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic regulation. At higher doses, 5-Bromo-6-methylpicolinic acid can induce toxic or adverse effects, including cellular stress and apoptosis. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
5-Bromo-6-methylpicolinic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by modulating enzyme activity and altering the levels of specific metabolites. Additionally, 5-Bromo-6-methylpicolinic acid may affect the synthesis and degradation of biomolecules, contributing to its overall impact on cellular metabolism .
Propriétés
IUPAC Name |
5-bromo-6-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-5(8)2-3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKSXZKZOWOMKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568131 | |
| Record name | 5-Bromo-6-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137778-20-2 | |
| Record name | 5-Bromo-6-methyl-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137778-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-6-methylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



